2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid

Lipophilicity Physicochemical properties Medicinal chemistry

2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid (free acid CAS 1225571-55-0; hydrochloride CAS 1417637-57-0) is a fluorinated heterocyclic building block belonging to the imidazo[1,2-a]pyridine-2-acetic acid series. The compound features a 6-fluoro substituent on the pyridine ring and an acetic acid side chain at the 2-position of the imidazole ring, with a molecular formula of C9H7FN2O2 and a molecular weight of 194.16 g/mol for the free acid.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
Cat. No. B12051175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1F)CC(=O)O
InChIInChI=1S/C9H7FN2O2/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6/h1-2,4-5H,3H2,(H,13,14)
InChIKeyBCEIVHFHEKSKDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid – Core Chemical Identity and Research Supply Profile


2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid (free acid CAS 1225571-55-0; hydrochloride CAS 1417637-57-0) is a fluorinated heterocyclic building block belonging to the imidazo[1,2-a]pyridine-2-acetic acid series. The compound features a 6-fluoro substituent on the pyridine ring and an acetic acid side chain at the 2-position of the imidazole ring, with a molecular formula of C9H7FN2O2 and a molecular weight of 194.16 g/mol for the free acid . The hydrochloride salt (C9H8ClFN2O2, MW 230.62) is the most commonly supplied research form, available at purities of 95–98% from multiple vendors . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with several FDA-approved drugs containing this core .

Why 2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid Cannot Be Casually Replaced by Other Imidazopyridine Acetic Acids


Within the imidazo[1,2-a]pyridin-2-ylacetic acid family, C6-substituent identity exerts a strong influence on key physicochemical parameters—including lipophilicity (LogP), electronic distribution, and hydrogen-bond acceptor capacity—that directly affect molecular recognition, pharmacokinetic behavior, and synthetic tractability . The 6-fluoro substituent confers a distinct combination of moderate electron-withdrawing character and compact steric profile (van der Waals radius ~1.47 Å) that differs fundamentally from the electron-donating 6-methyl analog (used as a Minodronic acid intermediate ) or the bulkier, more lipophilic 6-trifluoromethyl derivative . These differences propagate into altered binding affinities, metabolic stability, and solubility profiles. Consequently, a research program optimized around the 6-fluoro congener cannot assume that a 6-H, 6-CH3, or 6-CF3 analog will serve as a functionally equivalent surrogate without re-optimization of the entire synthetic or biological workflow.

Quantitative Differentiation Evidence: 2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid vs. Closest Analogs


Computed LogP and TPSA Differentiation: 6-Fluoro vs. 6-Methyl and Unsubstituted Parent

The 6-fluoro substituent confers a LogP of 1.10 (computed for the free acid) and a TPSA of 54.6 Ų . By comparison, the 6-methyl analog (MW 190.20) is expected to be more lipophilic (estimated LogP increase of ~0.5–0.7 units based on the π value of –CH3 vs. –F on aromatic systems), while the unsubstituted imidazo[1,2-a]pyridin-2-ylacetic acid (MW 176.17) is more polar . The 6-fluoro substitution thus occupies a distinct intermediate hydrophobicity window that is frequently targeted in CNS drug discovery (preferred LogP range 1–3) and oral bioavailability optimization.

Lipophilicity Physicochemical properties Medicinal chemistry Lead optimization

6-Fluoro vs. 6-Trifluoromethyl Analog: Steric and Electronic Differentiation for Fragment-Based Drug Discovery

The target compound (MW 194.16 for free acid, 230.62 for HCl salt) offers a molecular weight advantage of 50.01 Da over the 6-CF3 analog (MW 244.17) . This 20.5% mass reduction is significant in the context of fragment-based drug discovery (FBDD), where fragment hits with MW <250 Da and heavy atom count ≤18 are preferred to maximize ligand efficiency metrics. The 6-F substituent (1 fluorine atom) provides a single, well-defined 19F NMR probe for binding assays, while the 6-CF3 group (3 equivalent fluorines) offers higher sensitivity but at the cost of increased molecular complexity and lipophilicity (estimated ΔLogP of +0.8 to +1.2 for CF3 vs. F on aromatic rings).

Fragment-based drug discovery FBDD Ligand efficiency 19F NMR

Commercial Purity Benchmarking: 98% Purity Specification vs. Typical 95% Research-Grade Analogs

The free acid form of 2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid is commercially available at 98% purity from Leyan , while the hydrochloride salt is typically offered at 95% purity by multiple vendors including Sigma-Aldrich (Aldrich OTV000490), AK Scientific, and Chemenu . The 6-trifluoromethyl analog is also available at 95% purity . The 3-percentage-point purity advantage of the 98% free acid grade over the 95% HCl salt provides meaningful benefit for applications requiring higher stoichiometric accuracy—such as fragment library registration, biophysical assay preparation, or multi-step synthesis where impurity accumulation is a concern.

Chemical procurement Purity Building block Synthesis

Regioisomeric Specificity: 2-Acetic Acid vs. 3-Acetic Acid Imidazopyridine Isomers for GABAergic Target Selectivity

The acetic acid attachment position on the imidazo[1,2-a]pyridine scaffold dictates pharmacological target profile. The 2-acetic acid series (which includes this compound) is structurally distinct from the 3-acetic acid series that encompasses the well-known GABAA receptor pharmacophore (e.g., zolpidem class) [1]. While imidazo[1,2-a]pyridin-3-ylacetic acid derivatives act primarily as GABAA receptor modulators , the 2-ylacetic acid regioisomers are associated with a different biological target space, including anti-ulcer (gastric acid secretion inhibition and cytoprotection) , anti-mycobacterial, and anti-inflammatory activities [2]. For a researcher targeting non-GABAergic pathways, selection of the 2-acetic acid regioisomer over the 3-acetic acid analog avoids the dominant GABAergic polypharmacology that would confound phenotypic screening results.

GABAA receptor Regioisomer Target selectivity Neuropharmacology

Synthetic Tractability: 3-Position Carboxylic Acid Derivative Patent (CN103864786A) Supports Feasible Derivatization Chemistry

Although directed at the 3-carboxylic acid regioisomer, patent CN103864786A describes a synthetic method for 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid that avoids corrosive reagents and heavy metals, operates under mild conditions, and is industrially viable [1]. The shared 6-fluoroimidazo[1,2-a]pyridine core implies that analogous synthetic strategies—particularly the formamidine intermediate route—could be adapted for the 2-acetic acid derivative. This provides a conceptual synthetic pathway that is more environmentally benign and scalable than traditional heterocycle syntheses relying on strong acids or transition-metal catalysis.

Synthetic methodology Patent Derivatization Scale-up

Sigma-Aldrich Unique Chemical Collection Designation Confirms Research Scarcity Value

Sigma-Aldrich explicitly markets 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride as part of 'a collection of unique chemicals' provided to 'early discovery researchers,' noting that 'Sigma-Aldrich does not collect analytical data for this product' and it is sold 'AS-IS' . This designation differentiates the compound from standard catalog items with full analytical characterization and indicates a scarcity-driven procurement profile. In contrast, the unsubstituted imidazo[1,2-a]pyridin-2-ylacetic acid (CAS 19741-30-1) is offered with full analytical documentation by multiple vendors . For programs requiring early access to novel chemical space, the unique chemical designation signals that this compound occupies a less congested region of patent and publication landscape, potentially offering stronger freedom-to-operate prospects.

Chemical procurement Scarcity Early discovery Unique chemical

High-Value Application Scenarios for 2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid


CNS-Targeted Fragment Library Construction with a CNS-Favorable Physicochemical Profile

The computed LogP of 1.10 and TPSA of 54.6 Ų for the free acid place this compound squarely within the CNS drug-like chemical space (LogP 1–3, TPSA <90 Ų) . Medicinal chemistry teams building focused fragment libraries for neuroscience targets (e.g., GPCRs, ion channels, enzymes involved in neurodegenerative disease) benefit from incorporating this 6-fluoro scaffold as a starting point that already satisfies key CNS permeability criteria, reducing the need for later-stage property optimization.

19F NMR Reporter Fragment for Protein Binding and Metabolite Identification Studies

The single fluorine atom at the 6-position provides a clean 19F NMR spectroscopic handle without the spectral complexity of a CF3 group . Researchers conducting fragment-based screening by 19F NMR (e.g., FAXS, T2-filter experiments) can use this compound to directly monitor protein-ligand interactions, competitive displacement, and binding kinetics. Its MW of 194 Da falls beneath the typical 250 Da fragment cutoff, maximizing ligand efficiency and leaving ample room for subsequent fragment growth.

Anti-Ulcer and Anti-Infective Drug Discovery: Exploiting 2-Ylacetic Acid Regioselectivity

The 2-ylacetic acid regioisomer series is associated with gastric antisecretory, cytoprotective, and anti-mycobacterial activities that are mechanistically distinct from the GABAA receptor modulation of the 3-ylacetic acid series [1]. Research programs targeting Helicobacter pylori-associated ulcers, gastric acid hypersecretion, or mycobacterial infections can use this compound as a scaffold for hit-to-lead optimization without the confounding sedative/hypnotic pharmacology inherent to the 3-acetic acid regioisomer class.

Privileged Scaffold Derivatization for Intellectual Property Generation

The Sigma-Aldrich 'unique chemical' classification and the ready availability of the free acid at 98% purity make this compound an attractive starting point for combinatorial library synthesis and patent portfolio expansion. The carboxylic acid handle at the 2-position enables straightforward amide coupling, esterification, and reduction chemistry. The imidazo[1,2-a]pyridine core is a recognized privileged scaffold , and the 6-fluoro substitution pattern occupies a less-crowded region of chemical space, potentially yielding composition-of-matter patent claims with stronger novelty and inventive step arguments.

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